

2'-O-Propargyl A(Bz)-3'-phosphoramidite chemical structure and properties

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Compound of Interest

Compound Name: 2'-O-Propargyl A(Bz)-3'-
phosphoramidite

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An In-depth Technical Guide to **2'-O-Propargyl A(Bz)-3'-phosphoramidite**

For Researchers, Scientists, and Drug Development Professionals

Introduction

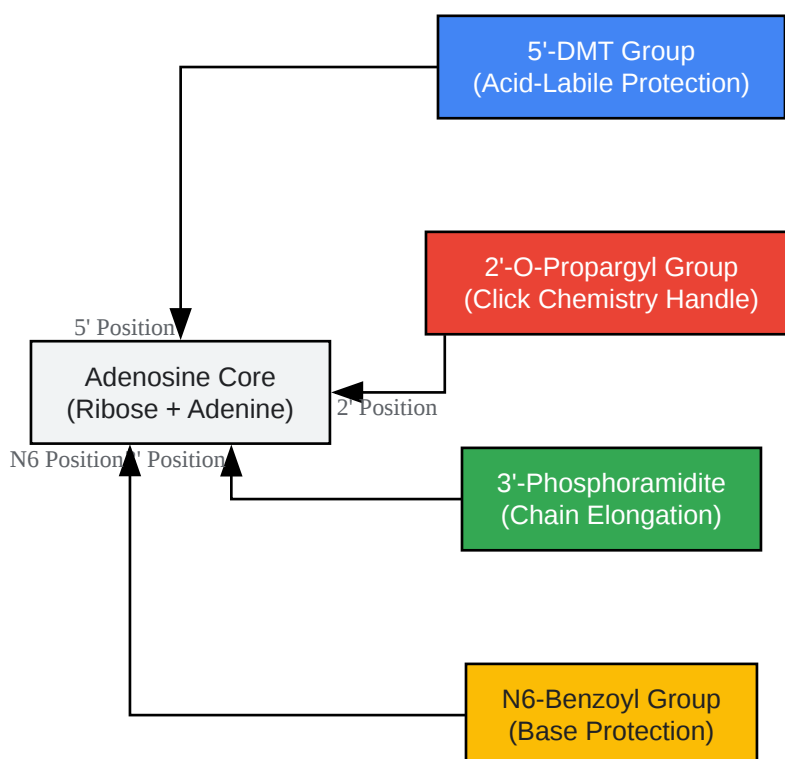
2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical reagent crucial for the synthesis of modified nucleic acids.^[1] It is a protected adenosine phosphoramidite designed for incorporation into oligonucleotides during automated solid-phase synthesis.^[1] The key features of this molecule are the 2'-O-propargyl group, which introduces a reactive alkyne handle for post-synthetic modifications; an N6-benzoyl (Bz) protecting group on the adenine base for stability; and the 3'-phosphoramidite moiety that enables efficient coupling during synthesis.^[1] This unique combination of functionalities makes it an invaluable tool in drug discovery, diagnostics, and nanotechnology, particularly for creating nucleic acid-based therapeutics and bioconjugates.^{[1][2]}

Chemical Structure and Properties

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a complex molecule with several key functional groups, each serving a specific purpose during oligonucleotide synthesis and subsequent applications. The core is an adenosine nucleoside with strategic modifications:

- Adenosine Base: The fundamental purine nucleobase.

- N6-Benzoyl (Bz) Group: Protects the exocyclic amine of the adenine base during the chemical steps of oligonucleotide synthesis.[1]
- 2'-O-Propargyl Group: A modification on the ribose sugar that introduces a terminal alkyne (a propargyl group). This alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing molecule in a "click" reaction.[1][2][3]
- 5'-O-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl of the ribose. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.
- 3'-Phosphoramidite Group: A reactive phosphorus(III) group that, when activated, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[4] This group typically includes a diisopropylamino ligand and a 2-cyanoethyl protecting group.



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Caption: Functional components of 2'-O-Propargyl A(Bz)-3'-phosphoramidite.

Physicochemical Properties

The quantitative properties of **2'-O-Propargyl A(Bz)-3'-phosphoramidite** are summarized below. These specifications are critical for its proper handling, storage, and application in automated synthesis.

Property	Value	Reference(s)
CAS Number	171486-59-2	[1][2]
Molecular Formula	C ₅₀ H ₅₄ N ₇ O ₈ P	[1][5]
Molecular Weight	911.98 g/mol	[1][5]
Purity	≥95%	[1]
Appearance	White, off-white to faint yellow powder	[1]
Storage Condition	-20 °C	[2][3][6]
Shipping Condition	Ambient Temperature	[2][6]

Core Applications in Research and Drug Development

The unique structure of this phosphoramidite enables a wide range of applications, primarily centered around the site-specific modification of oligonucleotides.

- **Site-Specific Labeling:** The propargyl group serves as an anchor for attaching various molecules post-synthesis. Through copper-catalyzed azide-alkyne cycloaddition (CuAAC), oligonucleotides can be labeled with fluorescent dyes for imaging, biotin for affinity purification, or other tags for analytical purposes.[1]
- **Therapeutic Oligonucleotides:** In drug development, this reagent is used to synthesize therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs).[1] The 2'-O-propargyl modification can enhance nuclease resistance and binding affinity to target RNA.[7] Furthermore, the alkyne handle allows for the conjugation of

delivery vehicles like lipids, peptides, or polymers to improve the pharmacokinetic properties and cellular uptake of the drug.[1]

- Bioconjugation: It facilitates the covalent linking of oligonucleotides to other biomolecules, such as proteins or antibodies, to create novel therapeutic or diagnostic agents.
- Nanotechnology: The reactive alkyne is used to construct DNA- and RNA-based nanostructures, functionalize surfaces, or fabricate smart hydrogels for biosensors and controlled release systems.[1]

Experimental Protocols

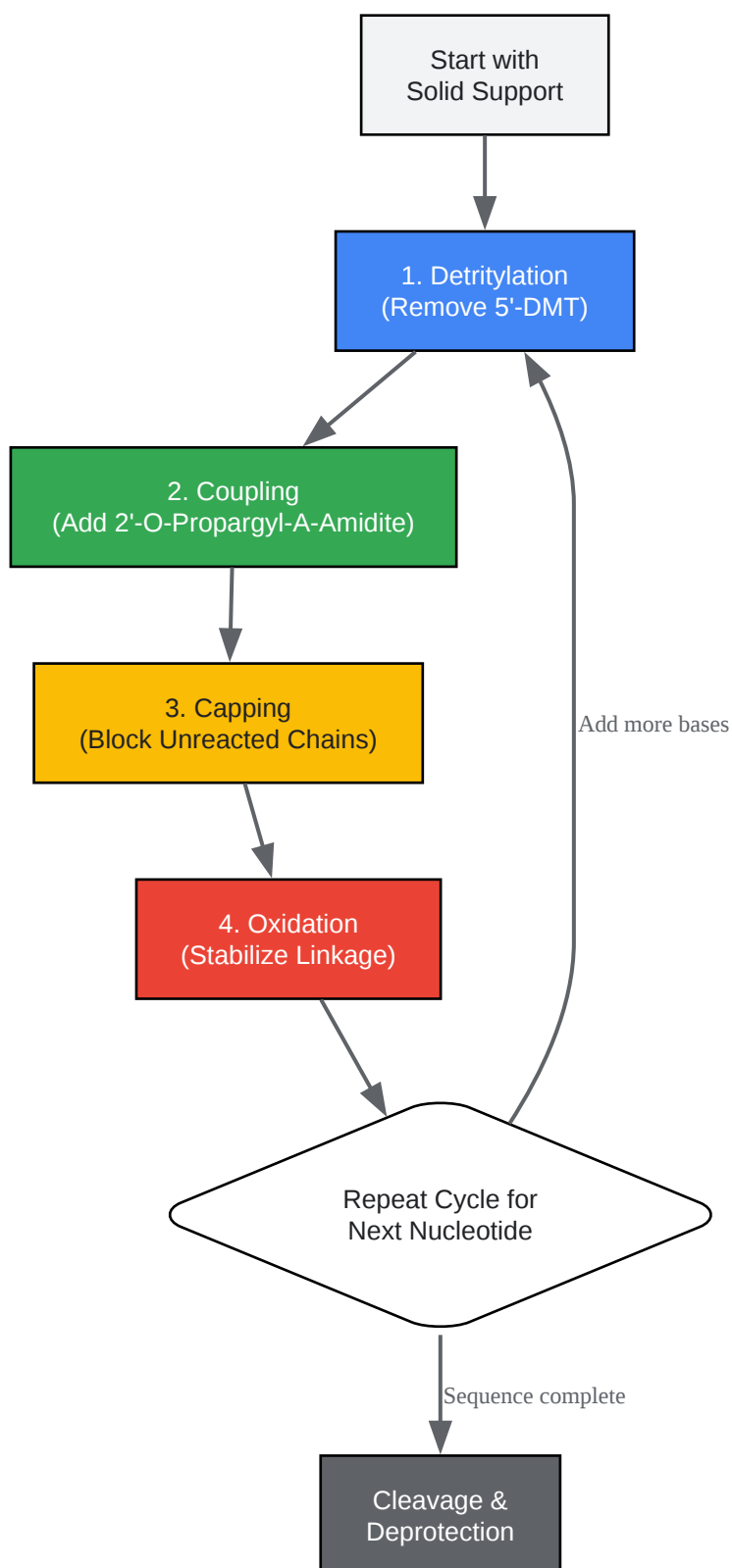
The primary use of **2'-O-Propargyl A(Bz)-3'-phosphoramidite** is in the automated solid-phase synthesis of oligonucleotides, followed by post-synthetic modification via click chemistry.

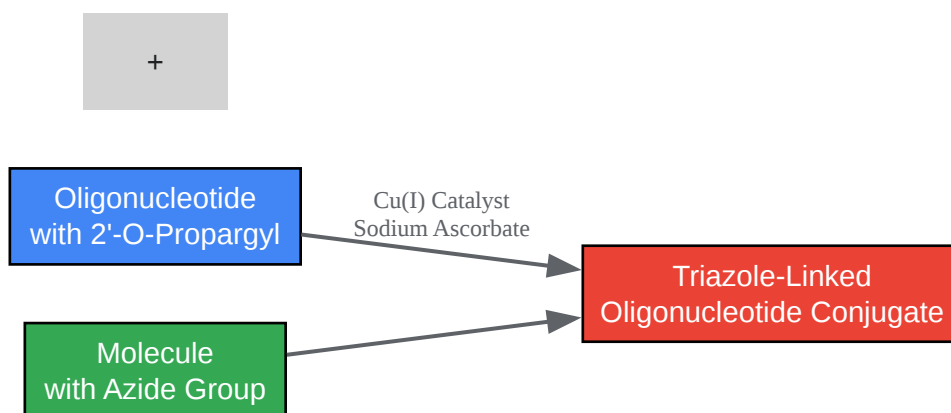
Automated Oligonucleotide Synthesis

This phosphoramidite is compatible with standard automated DNA/RNA synthesizers that employ the phosphoramidite method.[8][9] The synthesis cycle consists of four main steps:

- Detritylation (Deblocking): The acid-labile 5'-DMT group of the nucleotide bound to the solid support is removed using a mild acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next coupling reaction.
- Coupling: The **2'-O-Propargyl A(Bz)-3'-phosphoramidite** is activated by an activating agent (e.g., tetrazole) and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step incorporates the modified adenosine into the sequence.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences (n-1).
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[9]

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.





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